![molecular formula C16H10ClFO2S B12564402 Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- CAS No. 183873-75-8](/img/structure/B12564402.png)
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is a complex organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a sulfonyl group attached to a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of naphthalene with chlorinating agents to introduce the chlorine atom at the desired positionThe fluorophenyl group is then attached using appropriate coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by coupling reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for fluorescence microscopy.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1-chloro-4-[(2,5-difluorophenyl)ethynyl]-: Similar structure but with an ethynyl group instead of a sulfonyl group.
Bis(4-fluorophenyl) sulfone: Contains two fluorophenyl groups attached to a sulfone.
Uniqueness
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183873-75-8 |
|---|---|
Molekularformel |
C16H10ClFO2S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
1-chloro-4-(4-fluorophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H10ClFO2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)21(19,20)12-7-5-11(18)6-8-12/h1-10H |
InChI-Schlüssel |
SQRSIVXYWMQTKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


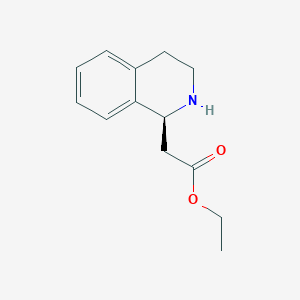
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
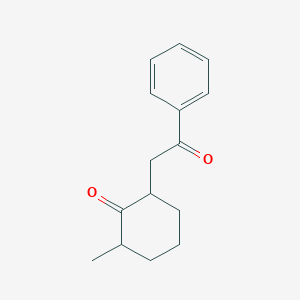
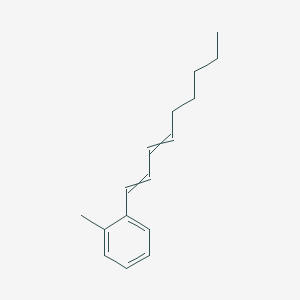
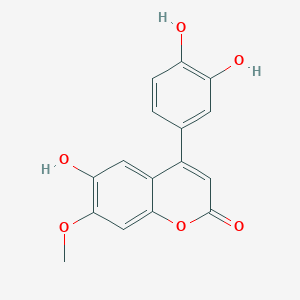
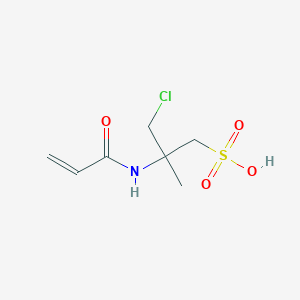
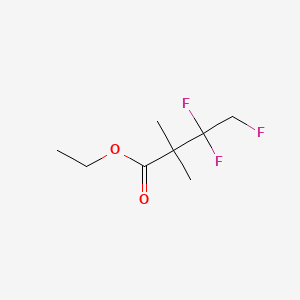
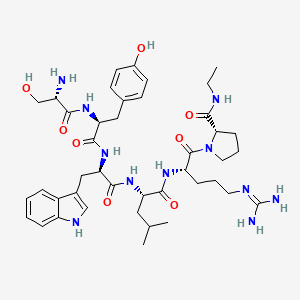
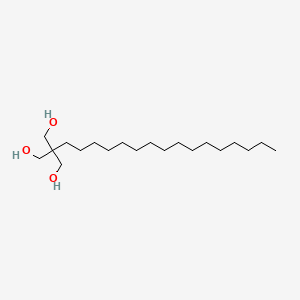
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
